3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
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Overview
Description
The compound “3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one” is a chemical compound that has attracted significant attention. It is related to dimethyl piperazine and has a molecular formula of C23H24N2O4.
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals . The molecular weight of the compound is 392.455.Scientific Research Applications
Novel Antidepressant Development
"3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one" has been implicated in the development of new antidepressants, as its metabolism involves the formation of multiple metabolites through the action of cytochrome P450 and other enzymes. This process includes the formation of a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, leading to a comprehensive metabolic profile essential for the drug's pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).
Antifungal Analogues Synthesis
Research into the synthesis of novel 1,2,4-triazole derivatives containing a piperazine nucleus has led to the development of new analogues of azole class antifungals. These compounds, prepared through various synthetic techniques, including conventional, ultrasound, and microwave irradiation, have been evaluated for antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. Notably, these studies have yielded promising results, suggesting potential applications in treating fungal infections and other conditions (Mermer et al., 2018).
Molecular Structure Analysis
The molecular structure and conformation of related compounds, such as "1-[2-(2,4-Dimethylphenylsulfanyl)-phenyl]-piperazine" and its analogs, have been extensively studied. These analyses include the examination of spacer conformation in biologically active molecules and the investigation of intra- and intermolecular hydrogen bonding patterns. Such studies are crucial for understanding the relationship between molecular structure and biological activity, facilitating the design of more effective therapeutic agents (Karolak-Wojciechowska et al., 2003).
Enzyme Interaction Studies
Further research has identified the interactions of similar compounds with various enzymes, including cytochrome P450 enzymes involved in oxidative metabolism. These studies are essential for understanding how these compounds are metabolized in the body, which in turn influences their therapeutic efficacy and safety profile. The identification of enzymes responsible for the metabolism of these compounds can lead to the development of better-targeted and more effective pharmacological agents (Hvenegaard et al., 2012).
Mechanism of Action
Target of Action
The primary target of SMR000092893 is the G-protein coupled receptor GPR55 (LPIR1) . GPR55 is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes.
Mode of Action
SMR000092893 acts as a selective agonist for the GPR55 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, SMR000092893 binds to the GPR55 receptor, activating it .
Biochemical Pathways
Upon activation of the GPR55 receptor by SMR000092893, a series of biochemical reactions are triggered. These reactions can lead to various downstream effects, such as the stimulation of cellular ERK1/2 phosphorylation . ERK1/2 is a key player in the MAPK/ERK pathway, which regulates various cellular processes such as proliferation, differentiation, and cell cycle progression.
Result of Action
The activation of the GPR55 receptor by SMR000092893 can lead to various molecular and cellular effects. For instance, it can stimulate cellular ERK1/2 phosphorylation , which can influence cell proliferation and differentiation.
properties
IUPAC Name |
3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-7-8-19(16(2)13-15)24-9-11-25(12-10-24)22(26)18-14-17-5-4-6-20(28-3)21(17)29-23(18)27/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMLBNIERGFFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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